3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol
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Overview
Description
3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol is a chemical compound belonging to the class of isoquinolines. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant in various fields due to their biological and pharmacological properties. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a dihydroisoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield . Another method involves the reaction of dihydroisoquinoline with methyl bromoacetate in acetonitrile at 60°C, producing the desired product as a colorless powder .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like methyl bromoacetate and reducing agents for the reverse reactions. The conditions are typically mild, involving moderate temperatures and solvents like acetonitrile .
Major Products
The major products formed from these reactions include N-alkylated derivatives and various substituted isoquinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex isoquinoline derivatives.
Medicine: The compound is explored for its pharmacological potential, particularly in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline: A related compound with a similar core structure but different substituents.
N-alkylated 3,4-dihydroisoquinolinones: These compounds have similar pharmacological properties and are synthesized using similar methods.
Uniqueness
3,3,5,7-Tetramethyl-3,4-dihydroisoquinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple methyl groups and dihydroisoquinoline core make it a valuable compound for various applications in research and industry .
Properties
CAS No. |
184906-26-1 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3,3,5,7-tetramethyl-4H-isoquinolin-6-ol |
InChI |
InChI=1S/C13H17NO/c1-8-5-10-7-14-13(3,4)6-11(10)9(2)12(8)15/h5,7,15H,6H2,1-4H3 |
InChI Key |
RWSIBHYLTNOEHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(N=C2)(C)C)C(=C1O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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